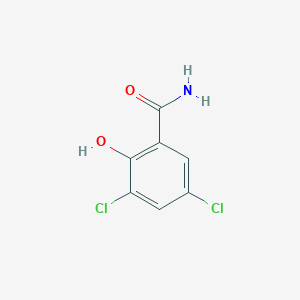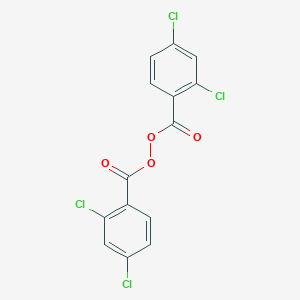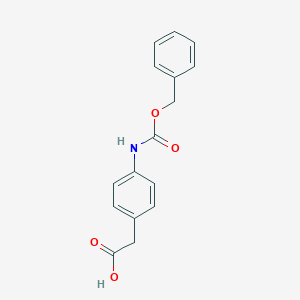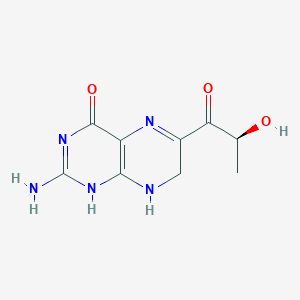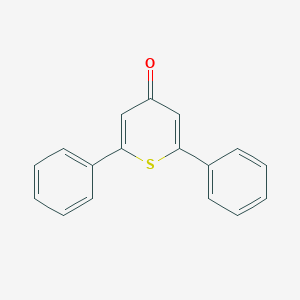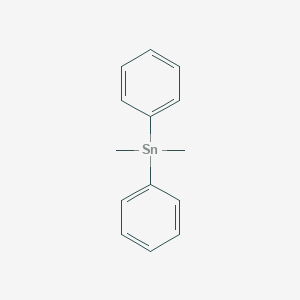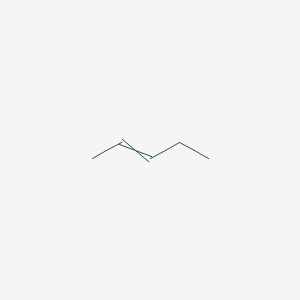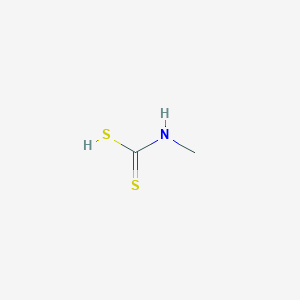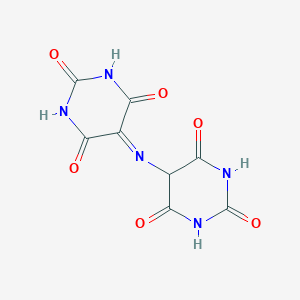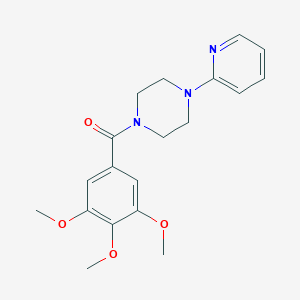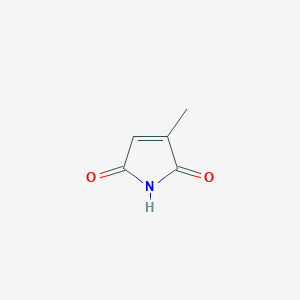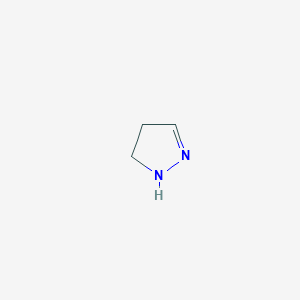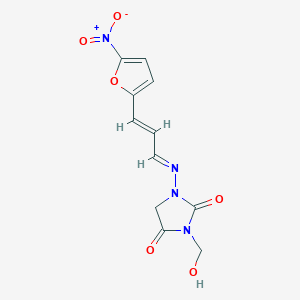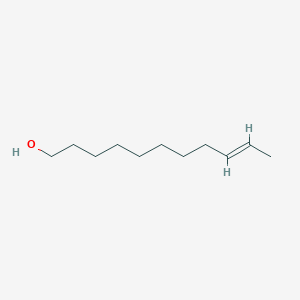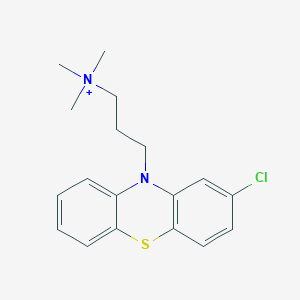
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored extensively.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is not fully understood. However, it has been reported to interact with cellular membranes and generate reactive oxygen species upon exposure to light. This property has made it an attractive candidate for use in photodynamic therapy.
Efectos Bioquímicos Y Fisiológicos
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains. This compound has also been reported to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- in lab experiments is its fluorescent properties, which make it an excellent probe for the detection of reactive oxygen species. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-. One of the significant areas of research is the development of more efficient synthesis methods that can overcome the limitations of current methods. Another area of research is the exploration of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is a chemical compound that has shown significant potential for use in various scientific research fields. Its fluorescent properties and potential applications in photodynamic therapy and the detection of reactive oxygen species make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Métodos De Síntesis
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- can be synthesized through various methods, including the reaction of phenothiazine with trimethylamine and chloroacetyl chloride. This method has been reported to yield high purity and yield of the compound. Other methods, such as the reaction of phenothiazine with trimethylamine and chloroform, have also been explored.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe for the detection of reactive oxygen species. This compound has also been explored for its potential use in photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
19077-31-7 |
|---|---|
Nombre del producto |
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- |
Fórmula molecular |
C18H22ClN2S+ |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenothiazin-10-yl)propyl-trimethylazanium |
InChI |
InChI=1S/C18H22ClN2S/c1-21(2,3)12-6-11-20-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3/q+1 |
Clave InChI |
RGKWYLVIZNCRIY-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canónico |
C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Números CAS relacionados |
19694-29-2 (chloride) 362-02-7 (iodide) |
Sinónimos |
chlorpromazine methiodide methochlorpromazine methochlorpromazine bromide methochlorpromazine chloride methochlorpromazine iodide methochlorpromazine iodide, N,N-dimethyl-N-methyl-11C-labeled methochlorpromazine methanesulfonate methylchlorpromazine N-methyl chlorpromazine Q-CPZ quaternary-chlorpromazine SK and F 2680-J SKF 2680J |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



